

The Structural Elucidation of TsAP-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: TsAP-1

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An In-depth Analysis of the Scorpion-Derived Antimicrobial Peptide

Discovered in the venom of the Brazilian yellow scorpion, *Tityus serrulatus*, **TsAP-1** is a 17-mer amidated linear peptide that has garnered interest for its potential antimicrobial and anticancer properties.^[1] This technical guide provides a comprehensive overview of the structure of **TsAP-1**, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail its primary and secondary structure, physicochemical properties, and the experimental methodologies employed for its characterization.

Primary Structure and Physicochemical Properties

The primary structure of **TsAP-1** was deduced from cloned cDNA obtained from a venom-gland library of *Tityus serrulatus*.^[1] The mature peptide is composed of 17 amino acids and is C-terminally amidated.^[1]

Table 1: Amino Acid Sequence and Physicochemical Properties of **TsAP-1**

Property	Value
Amino Acid Sequence	FSLIPSLIGGLISAFK-NH ₂
Molecular Formula	C ₈₂ H ₁₃₄ N ₁₈ O ₂₀
Molecular Weight	1735.20 Da
Length	17 amino acids
N-terminus	Phenylalanine (F)
C-terminus	Amidated Lysine (K-NH ₂)
Net Charge (pH 7)	+1
Isoelectric Point (pI)	8.48 (Predicted)
Hydrophobicity (H)	0.658 (Predicted)

Note: The amino acid sequence was determined from the translated open-reading frame of the cloned cDNA encoding the biosynthetic precursor of **TsAP-1**. The molecular weight was confirmed by mass spectrometry.[1] Predicted properties were calculated using bioinformatics tools.

Secondary Structure

While specific experimental data from techniques such as circular dichroism (CD) spectroscopy for **TsAP-1** is not readily available in the published literature, its structure is predicted to be helical.[2] Antimicrobial peptides of this nature often adopt an amphipathic helical conformation, particularly upon interaction with microbial membranes. This structure is characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, facilitating membrane disruption.

A helical wheel projection of **TsAP-1** illustrates this potential amphipathicity, which is a key feature for its biological activity.

Biological Activity and a Synthetic Analogue

TsAP-1 exhibits modest antimicrobial activity against a range of microorganisms and has low hemolytic activity, indicating a degree of selectivity for microbial over mammalian cells.[1] To enhance its potency, a synthetic analogue, TsAP-S1, was created by substituting four neutral amino acid residues with lysine, thereby increasing its cationicity.[1]

Table 2: Comparative Biological Activity of **TsAP-1** and its Synthetic Analogue, TsAP-S1

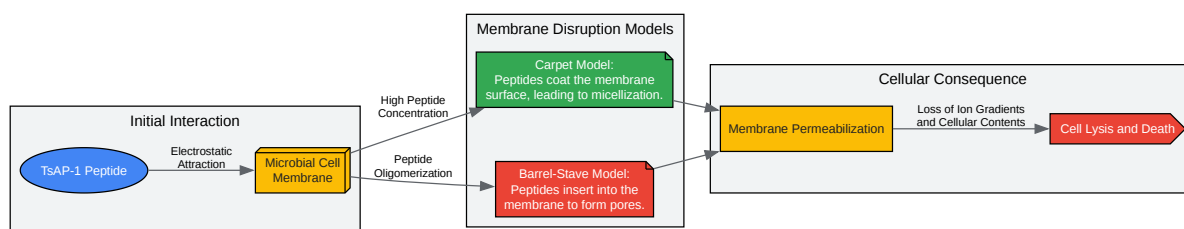
Peptide	Target Organism/Cell Type	Activity Metric	Value (μM)	Hemolytic Activity (%)
TsAP-1	Staphylococcus aureus	MIC	120	4% at 160 μM
	Escherichia coli	MIC	160	
	Candida albicans	MIC	160	
TsAP-S1	Staphylococcus aureus	MIC	2.5	30% at 5 μM
	Escherichia coli	MIC	5	
	Candida albicans	MIC	2.5	

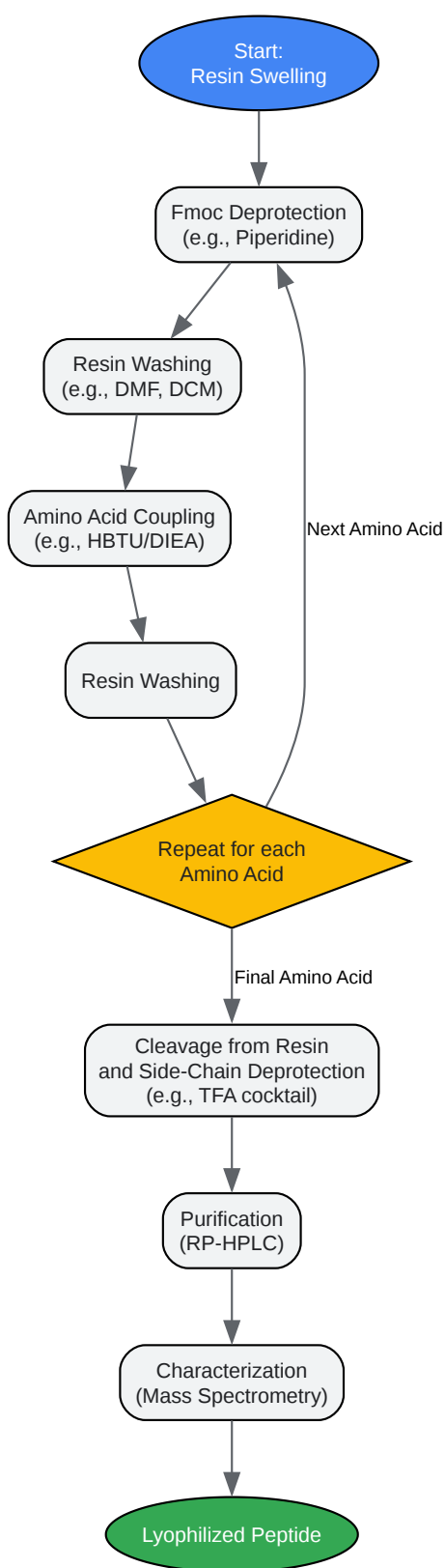
MIC: Minimum Inhibitory Concentration. Data sourced from Guo et al., 2013.[1]

The increased cationicity of TsAP-S1 dramatically enhances its antimicrobial potency, though this is accompanied by a significant increase in hemolytic activity.[1]

Postulated Mechanism of Action

The precise mechanism of action for **TsAP-1** has not been definitively elucidated, but based on its structural characteristics as a cationic and potentially amphipathic peptide, it is likely to involve direct interaction with and disruption of microbial cell membranes. The "carpet" and "barrel-stave" models are two commonly proposed mechanisms for such peptides.





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